molecular formula C15H12ClNO B3430602 N-(2-Chlorobenzylidene)-4-acetylaniline CAS No. 85111-80-4

N-(2-Chlorobenzylidene)-4-acetylaniline

Cat. No.: B3430602
CAS No.: 85111-80-4
M. Wt: 257.71 g/mol
InChI Key: WVYAARLSLNKEHT-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzylidene)-4-acetylaniline, with the molecular formula C15H12CINO and a molecular weight of 257.72 g/mol, is a Schiff base distinguished by its azomethine (-C=N-) functional group . This compound is synthesized via the acid-catalyzed condensation of 2-chlorobenzaldehyde and 4-aminoacetophenone, a reaction characteristic of this class of compounds. The structure features an electron-withdrawing chlorine substituent and an acetyl group, which significantly influence its electronic properties and research applications . This Schiff base serves as a versatile building block in chemical research. A primary application lies in coordination chemistry, where it acts as a chelating ligand to form stable complexes with various metal ions. These complexes are pivotal for investigating catalytic processes and developing new materials with tailored properties. Furthermore, the structural motif of Schiff bases is extensively explored in materials science for creating nonlinear optical (NLO) materials, sensors, and functional polymers, leveraging their conjugated system and molecular asymmetry . Another significant research area is corrosion inhibition. Schiff bases with aromatic systems and heteroatoms are known to adsorb on metal surfaces, forming protective layers that mitigate corrosion in aggressive environments. The specific electronic effects of the chloro and acetyl substituents on this compound make it a compound of interest for such electrochemical studies . Researchers can confirm the compound's structure through key characterization data. The infrared (IR) spectrum displays a sharp, characteristic C=N stretch typically observed in the 1600–1650 cm⁻¹ range. In ¹H NMR spectroscopy, the imine proton (CH=N) resonates as a singlet near 8.3–8.5 ppm. The molecular structure can be represented by the SMILES string CC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2Cl . Key Properties:

Properties

IUPAC Name

1-[4-[(2-chlorophenyl)methylideneamino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-11(18)12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYAARLSLNKEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85111-80-4
Record name N-(2-Chlorobenzylidene)-4-acetylaniline
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Synthetic Methodologies and Chemical Derivatization

Condensation Reactions for Azomethine Linkage Formation

The principal method for synthesizing N-(2-Chlorobenzylidene)-4-acetylaniline is the condensation reaction between a primary amine, 4-aminoacetophenone, and an aldehyde, 2-chlorobenzaldehyde (B119727). This reaction forms the characteristic azomethine or imine group (-C=N-). The formation of this Schiff base is a reversible reaction that generally requires catalysis by an acid or base, or the application of heat to drive the reaction to completion, often by removing the water byproduct. scribd.com

The general reaction is as follows: 2-chlorobenzaldehyde + 4-aminoacetophenone ⇌ this compound + H₂O

Optimization of Reaction Conditions: Catalyst, Solvent, Temperature

The efficiency and yield of Schiff base synthesis are highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. numberanalytics.com

Catalyst: The condensation reaction is frequently catalyzed by a few drops of acid, such as glacial acetic acid or hydrochloric acid, which protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. nih.govresearchgate.net Alternatively, base catalysts like triethylamine (B128534) can be employed. researchgate.netnih.gov In some cases, Lewis acids such as zinc chloride or metal triflates have been used to facilitate the reaction. researchgate.net The choice of catalyst can significantly impact reaction time and the purity of the final product. For instance, studies on similar condensation reactions have shown that formic acid can be a highly effective catalyst. researchgate.net

Solvent: The selection of a solvent is crucial. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used as they can dissolve both the amine and aldehyde reactants and are relatively easy to remove post-reaction. researchgate.netresearchgate.net A study on the condensation of acetylacetone (B45752) with aniline (B41778) demonstrated that methanol provided the highest yield (98%) compared to other organic solvents like ethanol (87%), toluene (B28343) (70%), and chloroform (B151607) (54%). researchgate.net The solvent's ability to facilitate the removal of water, for example through azeotropic distillation with benzene (B151609) or toluene using a Dean-Stark apparatus, can also drive the reaction equilibrium towards the product. tandfonline.com

Temperature: Reaction temperatures can range from room temperature to the reflux temperature of the chosen solvent. nih.govresearchgate.net While some reactions proceed efficiently at ambient temperature, particularly with reactive starting materials, heating is often necessary to increase the reaction rate and achieve a higher yield. scribd.comresearchgate.net However, excessively high temperatures can sometimes lead to the formation of side products. The optimal temperature is a balance between reaction rate and product stability. researchgate.net

Table 1: Effect of Reaction Conditions on Schiff Base Synthesis Yield (Illustrative)

CatalystSolventTemperature (°C)Reaction Time (hours)Yield (%)
NoneEthanolReflux (78°C)12Low
Acetic AcidEthanolReflux (78°C)4High
Formic AcidMethanolReflux (65°C)3Very High researchgate.net
TriethylamineEthanolReflux (78°C)6Moderate researchgate.netnih.gov
None (Solvent-free)None150°C2Low-Moderate researchgate.net

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, several eco-friendly methods have been developed for the synthesis of Schiff bases, aiming to reduce the use of hazardous organic solvents, shorten reaction times, and simplify workup procedures. scribd.com

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate the reaction, often under solvent-free conditions. sphinxsai.combiointerfaceresearch.com Reactions that might take hours using conventional reflux methods can often be completed in minutes with high yields, reducing energy consumption and eliminating the need for volatile organic solvents. sphinxsai.comscirp.org

Solvent-Free Grinding: The direct grinding of the solid reactants (2-chlorobenzaldehyde and 4-aminoacetophenone) in a mortar and pestle is another effective green method. scribd.comresearchgate.net This mechanochemical approach can lead to rapid reaction times and high yields without any solvent. Sometimes, a catalytic amount of an acid like acetic acid is added to the solid mixture. biointerfaceresearch.com

Aqueous Media and Natural Catalysts: Using water as a solvent is a highly attractive green alternative. tandfonline.comisca.me For water-insoluble products like this compound, the product often precipitates out of the aqueous medium and can be easily collected by simple filtration, leading to a very clean and high-yielding process. tandfonline.com Furthermore, natural acids such as lemon juice or an aqueous extract of green mango have been successfully used as catalysts, offering a benign and cost-effective alternative to conventional acid catalysts. biointerfaceresearch.comisca.mepramanaresearch.org

Table 2: Comparison of Conventional and Green Synthesis Methods for Schiff Bases

MethodSolventCatalystReaction TimeYield (%)Green Advantages
Conventional RefluxEthanol/MethanolAcetic Acid3-6 hours nih.gov50-85 tandfonline.comEstablished methodology
Microwave IrradiationSolvent-freeNone / CaO biointerfaceresearch.com2-10 minutes sphinxsai.com90-98 researchgate.netbiointerfaceresearch.comTime and energy efficient, no solvent waste
Grinding (Mechanochemistry)Solvent-freeNone / Acetic Acid biointerfaceresearch.com5-15 minutes biointerfaceresearch.com85-95 researchgate.netNo solvent, simple, energy efficient
Aqueous SynthesisWaterNone1-2 hours tandfonline.com>95 tandfonline.comBenign solvent, easy product isolation
Natural Acid CatalysisSolvent-free / WaterLemon Juice biointerfaceresearch.compramanaresearch.org2-10 minutes (MW) isca.me>90 biointerfaceresearch.comRenewable and biodegradable catalyst

Functional Group Transformations and Derivatization Strategies

The structure of this compound contains two key sites for further chemical modification: the acetyl group on the aniline ring and the aromatic rings themselves, which are influenced by their respective substituents.

Modifications at the Acetyl Moiety

The acetyl group (-COCH₃) is a versatile functional handle for creating derivatives of this compound. This group contains a reactive carbonyl and acidic α-protons, allowing for a variety of transformations.

Condensation Reactions: The carbonyl of the acetyl group can undergo condensation reactions with hydrazines or other primary amines to form new hydrazone or Schiff base derivatives, respectively. researchgate.net For example, reacting the parent molecule with hydrazine (B178648) hydrate (B1144303) could yield a hydrazone, further extending the conjugated system.

Reduction: The acetyl group can be reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction. It can also be reduced to a secondary alcohol (1-hydroxyethyl group) using reducing agents like sodium borohydride. This transformation would significantly alter the electronic properties of the substituent, changing it from electron-withdrawing to electron-donating.

Halogenation: The α-protons on the methyl part of the acetyl group can be substituted with halogens (e.g., bromine) under acidic conditions to form α-halo ketones. These resulting compounds are valuable synthetic intermediates, capable of undergoing various nucleophilic substitution reactions.

Substituent Effects on Synthesis Efficiency

The efficiency of the initial condensation reaction is influenced by the electronic nature of the substituents on both the aldehyde and amine rings.

Effect of the Acetyl Group: The acetyl group on the 4-aminoacetophenone ring is strongly electron-withdrawing. This effect deactivates the benzene ring and reduces the nucleophilicity of the amino group (-NH₂). A less nucleophilic amine will react more slowly with the aldehyde's carbonyl group, potentially requiring more stringent reaction conditions (e.g., stronger acid catalysis or higher temperature) to achieve a good yield compared to an aniline with electron-donating substituents. beilstein-journals.org

Table 3: Electronic Effects of Substituents on Reactants

ReactantSubstituentPositionElectronic EffectImpact on Reactivity
4-AminoacetophenoneAcetyl (-COCH₃)paraElectron-withdrawingDecreases nucleophilicity of the amino group
2-ChlorobenzaldehydeChloro (-Cl)orthoInductively electron-withdrawingIncreases electrophilicity of the carbonyl carbon

Advanced Spectroscopic Characterization and Electronic Structure Probing

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups and characterizing the bonding framework of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Characteristic Bonds

The formation of N-(2-Chlorobenzylidene)-4-acetylaniline from its precursors, 2-chlorobenzaldehyde (B119727) and 4-aminoacetophenone, results in a distinct FT-IR spectrum. The synthesis is marked by the disappearance of the characteristic aldehyde C-H stretch (around 2710-2830 cm⁻¹) from 2-chlorobenzaldehyde and the N-H stretching vibrations (typically two bands for a primary amine, ~3300-3500 cm⁻¹) of 4-aminoacetophenone. nist.govnist.gov

The most definitive evidence for the formation of the Schiff base is the appearance of a new, strong absorption band corresponding to the stretching vibration of the azomethine or imine group (C=N). This bond typically absorbs in the 1600–1650 cm⁻¹ region. researchgate.netjetir.orgjournals-sathyabama.comsphinxsai.comacs.org The exact position can be influenced by conjugation with the aromatic rings.

Other key characteristic bands expected in the FT-IR spectrum include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Carbonyl (C=O) stretching: A strong band from the acetyl group, typically observed around 1680 cm⁻¹. researchgate.net

Aromatic C=C stretching: Multiple bands in the 1450–1600 cm⁻¹ region.

C-N stretching: Located in the 1200-1350 cm⁻¹ region.

C-Cl stretching: A strong band expected in the fingerprint region, typically between 700-800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch Ar-H > 3000 Medium-Weak
Carbonyl Stretch C=O (ketone) ~1680 Strong
Imine Stretch C=N 1600 - 1650 Strong
Aromatic C=C Stretch Ar C=C 1450 - 1600 Medium-Variable
C-N Stretch Ar-N 1200 - 1350 Medium
C-Cl Stretch Ar-Cl 700 - 800 Strong

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that cause a change in molecular polarizability. studylib.net It is particularly effective for observing non-polar bonds. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the C=N imine bond.

Key expected Raman signals include:

Aromatic ring breathing modes: Strong bands typically found in the 990-1010 cm⁻¹ and 1580-1610 cm⁻¹ regions.

Imine (C=N) stretching: A strong, characteristic band, often more intense in Raman than in IR, in the 1600-1650 cm⁻¹ range.

C-H stretching: Both aromatic and aliphatic C-H stretches are observable.

The symmetric nature of the para-disubstituted aniline (B41778) ring and the vibrations of the 2-chlorobenzylidene ring would yield characteristic patterns. chemicalbook.comnih.govresearchgate.net

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch Ar-H > 3000 Medium
Imine Stretch C=N 1600 - 1650 Strong
Aromatic Ring Breathing Ar C=C 1580 - 1610 Strong
Aromatic Ring Breathing Ar C=C 990 - 1010 Strong
Carbonyl Stretch C=O (ketone) ~1680 Weak-Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides a map of all the proton environments in the molecule. oregonstate.edulibretexts.org For this compound, several key signals are anticipated:

Imine Proton (CH=N): This is one of the most characteristic signals, expected to appear as a singlet in the downfield region, typically between 8.0 and 9.0 ppm. researchgate.net Its exact position is influenced by the electronic effects of the attached aromatic rings.

Aromatic Protons: The spectrum will show a complex multiplet pattern for the eight aromatic protons. The four protons on the 4-acetylaniline ring are expected to appear as two distinct doublets (an AA'BB' system) due to the para-substitution, likely in the range of 7.0-8.0 ppm. chemicalbook.com The four protons on the 2-chlorobenzylidene ring will also form a complex multiplet pattern in a similar region, with their shifts influenced by the electron-withdrawing chlorine atom. chemicalbook.comchegg.com

Methyl Protons (-COCH₃): The three protons of the acetyl group's methyl moiety are expected to appear as a sharp singlet, typically around 2.5-2.6 ppm. chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Imine H 8.0 - 9.0 Singlet (s) 1H
Aromatic H's (acetylaniline ring) 7.0 - 8.0 Doublet (d) 2H
Aromatic H's (acetylaniline ring) 7.0 - 8.0 Doublet (d) 2H
Aromatic H's (chlorobenzylidene ring) 7.2 - 7.9 Multiplet (m) 4H
Methyl H's 2.5 - 2.6 Singlet (s) 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Insights

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Key predicted signals for this compound include:

Carbonyl Carbon (C=O): This carbon is significantly deshielded and is expected to appear far downfield, typically above 195 ppm. rsc.org

Imine Carbon (C=N): The imine carbon is also characteristic and is expected in the range of 155-165 ppm.

Aromatic Carbons: The twelve aromatic carbons will appear in the typical range of 115-155 ppm. The carbon attached to the chlorine (C-Cl) and the carbon attached to the nitrogen (C-N) will have distinct chemical shifts influenced by these heteroatoms. chemicalbook.comchemicalbook.comspectrabase.com

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will be the most upfield signal, typically appearing around 25-30 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ketone) > 195
C=N (imine) 155 - 165
Aromatic C's 115 - 155
Methyl C (-CH₃) 25 - 30

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other (typically through two or three bonds). This would be crucial for tracing the connectivity within the aromatic rings. For example, on the 2-chlorobenzylidene ring, adjacent protons would show cross-peaks, allowing for their sequential assignment around the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This experiment would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton singlet to the methyl carbon signal. The imine proton would correlate with the imine carbon. Carbons with no attached protons, like the carbonyl carbon and the aromatic carbons at the points of substitution (C-Cl, C-C=N, C-N), would be absent from the HSQC spectrum.

Correlation from the imine proton to the carbons of the 2-chlorobenzylidene ring and to the carbon of the acetylaniline ring that is bonded to the nitrogen. This confirms the C=N linkage between the two aromatic systems.

Correlations from the methyl protons to the carbonyl carbon (²J coupling) and to the adjacent aromatic carbon (³J coupling), confirming the position of the acetyl group.

Correlations between protons on one ring and carbons on the other, further solidifying the connection across the imine bridge.

Together, these 2D NMR techniques would provide irrefutable evidence for the structure of this compound and allow for the complete and unambiguous assignment of all its ¹H and ¹³C NMR signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of this compound. The absorption of UV and visible light by the molecule induces transitions of electrons from lower to higher energy orbitals, providing insights into its chromophoric system. The spectrum of this compound is characterized by absorption bands corresponding to specific electronic transitions within the molecule, primarily n-π* and π-π* transitions.

The electronic spectrum of this compound arises from the presence of chromophores, which are covalently bonded unsaturated groups responsible for the absorption of radiation. The key chromophoric moieties in this Schiff base are the benzene (B151609) rings and the azomethine group (-CH=N-).

The UV-Vis spectrum typically displays intense absorption bands at shorter wavelengths and less intense bands at longer wavelengths.

π-π Transitions:* These high-intensity bands are attributed to electronic transitions from the π bonding orbitals to the π* antibonding orbitals. These transitions are characteristic of the aromatic rings and the C=N double bond. In a related Schiff base, N-(2-hydroxy-1-naphthylidene)-4-acetylaniline, bands observed in the 275-285 nm range are assigned to π-π* transitions associated with the benzene rings. For this compound, similar transitions are expected, originating from the phenyl and substituted benzylidene rings. Another intense band, often observed at higher wavelengths (e.g., ~330 nm in some Schiff bases), corresponds to the π-π* transition of the azomethine group, which is influenced by the electronic effects of the substituents on the aromatic rings.

n-π Transitions:* A lower intensity absorption band at a longer wavelength is typically assigned to the n-π* transition. This involves the promotion of a non-bonding electron from the nitrogen atom of the azomethine group to a π* antibonding orbital. This transition is characteristically weak. In many Schiff bases, this band can be observed above 400 nm and is often submerged by the more intense π-π* bands or appears as a shoulder. For instance, in some salicylidene-based Schiff bases, a band around 405-420 nm is attributed to the n-π* transition of the azomethine group.

Table 1: Typical Electronic Transitions in this compound

Transition TypeAssociated Chromophore(s)Expected Wavelength Range (nm)Relative Intensity
π-πBenzene Rings~270 - 290High
π-πAzomethine Group (-CH=N-)~320 - 350High
n-π*Azomethine Group (-CH=N-)> 400Low

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands with a change in the polarity of the solvent. This phenomenon provides valuable information about the electronic ground and excited states of the molecule.

The electronic absorption spectra of this compound would be expected to exhibit solvatochromic effects. When the solvent is changed from non-polar to polar, the absorption bands corresponding to π-π* and n-π* transitions can shift to either shorter wavelengths (a hypsochromic or blue shift) or longer wavelengths (a bathochromic or red shift).

π-π Transitions:* In the case of π-π* transitions, polar solvents often cause a bathochromic shift. This is because the excited state is generally more polar than the ground state, and thus it is stabilized to a greater extent by polar solvent molecules.

n-π Transitions:* For n-π* transitions, a hypsochromic shift is commonly observed with increasing solvent polarity. The non-bonding electrons on the nitrogen atom can interact with polar protic solvents through hydrogen bonding. This interaction stabilizes the ground state more than the excited state, leading to an increase in the energy required for the transition and a shift to a shorter wavelength.

Studies on similar Schiff bases have demonstrated these effects. For example, the electronic spectra of a related compound in solvents of varying polarity such as chloroform (B151607), DMF, and DMSO showed noticeable shifts in the absorption maxima, confirming the solvatochromic nature of these molecules.

Table 2: Hypothetical Solvatochromic Shifts for this compound

SolventPolarityExpected Shift for π-πExpected Shift for n-π
HexaneNon-polarReferenceReference
ChloroformModerately PolarBathochromic (Red)Hypsochromic (Blue)
Ethanol (B145695)Polar, ProticBathochromic (Red)Hypsochromic (Blue)
DMSOPolar, AproticBathochromic (Red)Hypsochromic (Blue)

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound, the mass spectrum would provide the molecular ion peak (M+), confirming its molecular weight, and a series of fragment ions that reveal its structural components.

The expected molecular weight of this compound (C15H12ClNO) is approximately 257.72 g/mol . The mass spectrum should show a molecular ion peak corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)+ peak having an intensity of about one-third of the M+ peak, corresponding to the natural abundance of the 37Cl isotope.

The fragmentation of the molecule under electron impact would likely proceed through the cleavage of the most labile bonds. The imine bond (C=N) is a common site for fragmentation in Schiff bases.

A plausible fragmentation pathway could involve:

Cleavage at the C-N single bond between the aniline ring and the imine nitrogen.

Fission of the C=N double bond.

Fragmentation of the benzylidene or aniline moieties.

Based on studies of similar Schiff bases, the fragmentation might lead to the formation of ions such as [C7H6Cl]+ (from the 2-chlorobenzylidene part) and [C8H8NO]+ (from the 4-acetylaniline part), as well as other smaller fragments.

Thermal Stability Analysis (e.g., Thermogravimetric Analysis for Decomposition Mechanisms)

Thermogravimetric analysis (TGA) is used to investigate the thermal stability and decomposition profile of a material. A TGA curve plots the percentage of mass loss against temperature as the sample is heated at a constant rate.

For this compound, TGA would reveal the temperature at which it begins to decompose and the number of decomposition steps. Research on the thermal behavior of similar Schiff bases indicates that they are generally stable at room temperature.

A typical TGA curve for a Schiff base like this compound would be expected to show stability up to a certain temperature, followed by one or more stages of weight loss. For instance, a study on a related Schiff base, N-(5-chloro-2-hydroxybenzylidene)aniline, showed that the compound was stable up to 210°C, after which it underwent a single-step decomposition. Another study on a different Schiff base showed a two-step decomposition process, with the initial weight loss corresponding to the fragmentation of the benzylidene portion and the subsequent loss attributed to the decomposition of the aniline part.

The analysis of the decomposition products at each stage, often coupled with techniques like Differential Thermal Analysis (DTA), can provide a detailed understanding of the decomposition mechanism. The final residue at the end of the TGA run would likely be carbonaceous material.

Crystallographic Investigations and Supramolecular Assembly

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide the absolute structure of N-(2-Chlorobenzylidene)-4-acetylaniline, revealing detailed information about its molecular conformation, bond lengths, and bond angles.

The molecular geometry of Schiff bases is well-documented. For this compound, the bond lengths and angles are expected to fall within normal ranges for sp² and sp³ hybridized carbon atoms, C-N, C=N, C-O, and C-Cl bonds.

Based on analyses of analogous structures, such as (E)-4-Bromo-N-(2-chlorobenzylidene)aniline and N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline, the central imine (C=N) bond, also known as the azomethine group, is anticipated to have a bond length of approximately 1.26 to 1.28 Å. mdpi.comnih.gov The C-N single bond connecting the imine nitrogen to the 4-acetylaniline ring would be longer, typically around 1.42 Å. The bond lengths within the two aromatic rings would exhibit typical values for benzene (B151609) derivatives, though they can be influenced by the electronic effects of their respective substituents (the chloro and acetyl groups).

The bond angles around the imine carbon and nitrogen atoms are expected to be close to 120°, consistent with sp² hybridization. The geometry of the acetyl group would feature a C-C-O angle of approximately 120° for the carbonyl and tetrahedral angles around the methyl carbon.

A key structural feature of benzylideneaniline-type Schiff bases is the non-planar conformation. The molecule is not flat; instead, the two aromatic rings (the 2-chlorobenzyl and the 4-acetylphenyl rings) are twisted relative to each other. This twist is described by the dihedral angle between the planes of the two rings. In related compounds, this dihedral angle can vary significantly, often ranging from approximately 7° to over 50°. mdpi.comrcsb.org For example, in N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline, the dihedral angle is 52.91 (6)°, while in N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline, it is much smaller at 7.37 (8)°. mdpi.comrcsb.org This conformation is a compromise between the stabilizing effect of π-conjugation across the molecule (which favors planarity) and the destabilizing steric hindrance between the ortho-hydrogen on the aniline (B41778) ring and the hydrogen on the imine carbon. The presence of the ortho-chloro substituent in this compound would introduce significant steric strain, likely resulting in a large dihedral angle.

The conformation around the C=N double bond is almost invariably found to be in the more stable E (trans) configuration. mdpi.comnih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of weak intermolecular forces. These interactions create a stable, three-dimensional supramolecular architecture.

While this compound does not possess strong hydrogen bond donors like O-H or N-H, it can participate in a network of weaker hydrogen bonds. The acetyl group's carbonyl oxygen is a potent hydrogen bond acceptor. It is highly probable that C-H···O interactions exist, where hydrogen atoms from the aromatic rings or the methyl group of a neighboring molecule interact with the oxygen atom of the acetyl group. Similar C-H···O interactions are observed in related structures.

The imine nitrogen can act as a weak hydrogen bond acceptor, leading to C-H···N interactions. Furthermore, the chlorine atom, with its lone pairs of electrons, can also function as a weak acceptor for hydrogen bonds, forming C-H···Cl contacts. These types of weak hydrogen bonds are crucial in stabilizing the crystal packing of similar halogenated Schiff bases. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as an oxygen or nitrogen atom. While C-H···Cl hydrogen bonds are possible, true halogen bonds (C-Cl···O or C-Cl···N) are also a potential feature in the crystal structure. In these interactions, the chlorine atom would be positioned towards the lone pair of an oxygen or nitrogen atom of an adjacent molecule.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Mapping for Noncovalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize noncovalent interactions in real space. It identifies regions of low electron density and low reduced density gradient, which are indicative of interactions such as hydrogen bonds, van der Waals forces, and steric clashes. These interactions are typically color-coded in 3D plots to distinguish between attractive and repulsive forces.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space. ELF mapping is used to understand the nature of chemical bonding, revealing features like covalent bonds, lone pairs, and the electronic structure of aromatic rings.

For this compound, a combined RDG and ELF analysis would provide deep insight into the specific noncovalent forces that govern its molecular conformation and crystal packing. However, the necessary computational studies to generate these maps and analyze the resulting data have not been reported.

Computational Chemistry and Theoretical Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. It is frequently employed to predict geometries, energies, and other electronic properties of Schiff bases.

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation of N-(2-Chlorobenzylidene)-4-acetylaniline. In similar Schiff bases, such as N-(4-Chlorobenzylidene)-4-methoxyaniline, the molecule is found to be nearly planar, with a small dihedral angle between the two benzene (B151609) rings. For instance, in one study, this dihedral angle was calculated to be 9.1(2)°. researchgate.net The optimization process for this compound would yield crucial data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. The total energy calculated for this optimized structure is a key indicator of its thermodynamic stability.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like Schiff bases, the B3LYP hybrid functional is a widely used and well-validated choice that balances accuracy with computational cost. This functional is often paired with Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), which provide a flexible description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p). The selection of an appropriate functional and basis set is a critical step, and their validity is often confirmed by comparing calculated results with experimental data for related compounds where available.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energies and spatial distributions of these orbitals are crucial for understanding a molecule's chemical behavior. In related Schiff bases, the HOMO is typically localized over the aniline (B41778) ring and the imine linkage, while the LUMO is often distributed across the benzylidene ring. This distribution indicates that the aniline moiety is the primary site for electrophilic attack, whereas the benzylidene portion is susceptible to nucleophilic attack. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. This energy gap is directly related to the concepts of chemical hardness (η) and softness (σ). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. These parameters are valuable in predicting the behavior of this compound in chemical reactions.

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates the molecule's excitability and reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (σ) 1 / ηReciprocal of hardness, indicating polarizability.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It provides a color-coded representation of the electrostatic potential on the electron density surface. In a typical MEP map, regions of negative potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons, such as on the nitrogen and oxygen atoms of this compound. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, which are typically found around the hydrogen atoms. The MEP map for this compound would clearly delineate these reactive sites, offering valuable information about its intermolecular interactions.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that help in predicting the chemical behavior of a molecule. These descriptors offer insights into the stability, reactivity, and potential reaction sites of a chemical species. The calculations for these descriptors are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential and Electron Affinity

Ionization Potential (I) is the minimum energy required to remove an electron from a molecule in its gaseous state. Within the framework of Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (I ≈ -EHOMO). A higher ionization potential suggests greater molecular stability.

Electron Affinity (A) is the energy released when an electron is added to a gaseous molecule. It can be approximated as the negative of theLUMO energy (A ≈ -ELUMO). A higher electron affinity indicates a greater propensity for the molecule to accept an electron.

While these are standard parameters evaluated in computational studies, specific calculated values for this compound are not available in the reviewed scientific literature.

ParameterFormulaDescription
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released upon gaining an electron.

Electronegativity (χ), Chemical Hardness (η), and Chemical Softness (σ)

These global reactivity descriptors provide a quantitative measure of a molecule's reactivity and are calculated from the ionization potential and electron affinity values. researchgate.net

Absolute Electronegativity (χ) , as defined by Mulliken, is the average of the ionization potential and electron affinity [χ = (I+A)/2]. It measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution or charge transfer [η = (I-A)/2]. Molecules with a large energy gap between the HOMO and LUMO are considered "hard," implying high stability and low reactivity. nih.gov

Chemical Softness (σ) is the reciprocal of chemical hardness (σ = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are generally more polarizable and reactive. researchgate.net

The following table outlines the formulas for these descriptors. Specific quantitative results for this compound have not been reported in the available literature.

DescriptorFormulaRelationship to HOMO/LUMO
Electronegativity (χ) χ = (I + A) / 2χ ≈ -(EHOMO + ELUMO) / 2
Chemical Hardness (η) η = (I - A) / 2η ≈ (ELUMO - EHOMO) / 2
Chemical Softness (σ) σ = 1 / ησ ≈ 2 / (ELUMO - EHOMO)

Fukui Functions for Site Selectivity

Fukui functions are local reactivity descriptors used to identify the most reactive sites within a molecule. They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This analysis is crucial for predicting the regioselectivity of chemical reactions.

fk+ : Represents the reactivity towards a nucleophilic attack (attack by an electron donor). The site with the highest value of fk+ is the most likely to be attacked by a nucleophile.

fk- : Represents the reactivity towards an electrophilic attack (attack by an electron acceptor). The site with the highest value of fk- is the most susceptible to attack by an electrophile.

fk0 : Represents the reactivity towards a radical attack.

For this compound, one would anticipate that the imine carbon (C=N) would be a primary site for nucleophilic attack, while the electronegative nitrogen, oxygen, and chlorine atoms would be sites for electrophilic attack. researchgate.net However, precise numerical values from Fukui function analysis for this specific molecule are not documented in the searched literature.

Charge Analysis (e.g., Mulliken, NBO) and Charge Transfer Characteristics

Charge analysis methods distribute the total electronic charge of a molecule among its constituent atoms, providing insight into the electronic structure and potential electrostatic interactions.

Mulliken Population Analysis is a common method for calculating partial atomic charges. In this compound, it is expected that the electronegative atoms (Cl, N, O) would exhibit negative Mulliken charges, while the carbon atoms bonded to them, as well as most hydrogen atoms, would carry positive charges. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Natural Population Analysis (NPA) , conducted as part of an NBO analysis, generally provides a more reliable description of atomic charges compared to Mulliken analysis, as it is less sensitive to the basis set used in the calculation. nih.gov

Charge Transfer Characteristics within the molecule are often analyzed by examining the primary electronic transitions. Intramolecular charge transfer can occur from the electron-donating part of the molecule (such as the acetylaniline ring) to the electron-accepting part (the chlorobenzylidene ring and the imine group). This is often associated with the transition from the HOMO to the LUMO.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs. It is a powerful tool for studying intramolecular delocalization and hyperconjugative interactions. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

For this compound, significant interactions would be expected, including:

π → π * delocalization within the two aromatic rings and across the C=N imine bridge, which contributes to the planarity and stability of the conjugated system.

n → π * interactions, involving the delocalization of lone pairs (n) from the nitrogen, oxygen, and chlorine atoms into the antibonding π-orbitals (π*) of the aromatic rings or the imine group.

These interactions lead to a stabilization of the molecule and are indicative of intramolecular charge transfer. A higher E(2) value signifies a stronger interaction. While the general types of interactions can be predicted, specific E(2) energy values for the title compound are not available in the surveyed literature.

Type of InteractionDonor OrbitalAcceptor OrbitalExpected Significance
π-Conjugation π (C-C) in ringsπ* (C-C) in rings, π* (C=N)High
Hyperconjugation n (N, O, Cl)π* (C-C), π* (C=N)Moderate to High
Hyperconjugation σ (C-H, C-C)σ* (C-C, C-N)Low to Moderate

Reactivity Studies and Mechanistic Insights

Hydrolytic Stability of the Azomethine Linkage

The C=N double bond in N-(2-Chlorobenzylidene)-4-acetylaniline is susceptible to hydrolysis, a reaction that cleaves the molecule back to its constituent precursors, 2-chlorobenzaldehyde (B119727) and 4-acetylaniline. The stability of this linkage is highly dependent on the pH of the medium.

The general mechanism for the hydrolysis of Schiff bases proceeds via two main pathways, depending on the pH:

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of the imine nitrogen. This step increases the electrophilicity of the azomethine carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine to yield the aldehyde and the protonated amine. The rate-determining step is typically the attack of water on the protonated Schiff base.

Base-Catalyzed Hydrolysis: While less common and generally slower for N-aryl Schiff bases, hydrolysis can occur in basic media. This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the azomethine carbon.

Table 1. Expected Influence of Substituents on the Rate of Acid-Catalyzed Hydrolysis of a Schiff Base (C₆H₅-CH=N-C₆H₅)
Substituent PositionGroup TypeExampleElectronic EffectEffect on Imine Carbon ElectrophilicityEffect on Imine Nitrogen BasicityExpected Impact on Hydrolysis Rate
Benzylidene Ring (Aldehyde-derived)Electron-Withdrawing-Cl, -NO₂IncreasesNo direct effectIncrease
Benzylidene Ring (Aldehyde-derived)Electron-Donating-OCH₃, -CH₃DecreasesNo direct effectDecrease
Aniline (B41778) Ring (Amine-derived)Electron-Withdrawing-COCH₃, -CNNo direct effectDecreasesDecrease
Aniline Ring (Amine-derived)Electron-Donating-OCH₃, -N(CH₃)₂No direct effectIncreasesIncrease

Reaction Kinetics and Mechanisms under Varied Chemical Environments

Beyond its formation and hydrolysis, the azomethine group can participate in various chemical transformations, such as reduction to a secondary amine or cycloaddition reactions. For instance, azomethine ylides, which can be formed from imines, are known to undergo [3+2] cycloaddition reactions to form five-membered heterocyclic rings. acs.orgnih.gov The generation of such an ylide from this compound would require specific reagents to deprotonate the carbon adjacent to the imine nitrogen, a process that is not typically spontaneous.

Pathways of Protonation and Deprotonation

Protonation and deprotonation are fundamental to the reactivity of this compound. The primary site of protonation is the lone pair of electrons on the sp²-hybridized imine nitrogen atom.

Protonation: The basicity of the imine nitrogen is significantly influenced by the electronic nature of the aryl rings attached to it. In this compound, both the 2-chlorobenzylidene and the 4-acetylaniline moieties act to decrease the basicity of the nitrogen atom compared to an unsubstituted N-benzylideneaniline. The electron-withdrawing nature of the chloro and acetyl groups reduces the electron density on the nitrogen, making it a weaker base. Consequently, the pKa of the conjugate acid of this compound is expected to be lower than that of its unsubstituted counterparts.

The protonated form, a Schiff base salt or iminium cation, is significantly more reactive towards nucleophiles than the neutral molecule. This is the key principle behind acid-catalyzed hydrolysis.

Deprotonation: Deprotonation from the core structure of this compound is not a common pathway under typical conditions, as there are no readily acidic protons. The aromatic and vinylic C-H bonds are not acidic. The methyl protons of the acetyl group are the most acidic C-H bonds in the molecule, but their deprotonation would require a very strong base and would lead to the formation of an enolate, altering the electronic structure of the aniline ring.

Photochemical Behavior and Photoisomerization Studies

Schiff bases are well-known for their interesting photochemical properties, including photoisomerization and photochromism. researchgate.net The absorption of ultraviolet (UV) light can promote the molecule to an electronically excited state, leading to distinct chemical transformations.

The primary photochemical process for N-benzylideneanilines is E/Z (or trans/cis) isomerization around the C=N double bond. The ground state is typically the more stable E-isomer. Upon absorption of a photon, the molecule is excited from the ground state (S₀) to an excited singlet state (S₁). In the excited state, the rotational barrier around the C=N bond is significantly lower, allowing for rapid rotation to a perpendicular geometry. From this point, the molecule can relax back to the S₀ state as either the E- or the Z-isomer. nih.gov

For this compound, the following pathway is expected:

Excitation: N-(2-Cl-benzylidene)-4-Ac-aniline (E) + hν → [N-(2-Cl-benzylidene)-4-Ac-aniline (E)]* (S₁)

Isomerization: [N-(2-Cl-benzylidene)-4-Ac-aniline (E)]* (S₁) → Rotation around C=N bond

Relaxation: Rotation → N-(2-Cl-benzylidene)-4-Ac-aniline (Z) + heat

The quantum yield and kinetics of this photoisomerization are influenced by the substituents and the solvent environment. However, it is crucial to note that for some Schiff bases, particularly in certain solvents like chloroform (B151607), UV irradiation does not lead to stable photoisomerization but can instead cause decomposition of the molecule back to its constituent aldehyde and amine. nih.gov This represents a competing photochemical pathway that can limit the utility of such compounds as photoswitches.

Table 2. General Photochemical Processes in Substituted N-Benzylideneanilines
ProcessDescriptionKey IntermediatesInfluencing FactorsPotential Outcome for this compound
E/Z PhotoisomerizationReversible isomerization around the C=N bond upon UV irradiation.Excited singlet state (S₁), perpendicular twisted geometry.Wavelength of light, solvent polarity, temperature, substituents.Feasible primary pathway.
PhotodegradationIrreversible cleavage of the C=N bond.Radical or ionic intermediates.Solvent (e.g., chlorinated solvents), presence of oxygen or water.A likely competing pathway, potentially significant. nih.gov
FluorescenceRadiative decay from the S₁ state back to the S₀ state.Excited singlet state (S₁).Molecular rigidity, substituent effects.Generally low for flexible molecules like this due to efficient non-radiative decay via isomerization.

Coordination Chemistry and Metal Complexation Studies

Electronic Structure and Bonding in Metal Complexes

Ligand Field Theory and Molecular Orbital Approaches in Complexes

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are fundamental to understanding the electronic structure of transition metal complexes. LFT, an extension of crystal field theory, considers the electrostatic interaction between the metal d-orbitals and the ligand donor atoms, as well as the covalent nature of the metal-ligand bond. youtube.com The interaction between the metal d-orbitals and the lone pairs of the nitrogen and oxygen donor atoms of N-(2-Chlorobenzylidene)-4-acetylaniline would lead to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is dependent on the metal ion, its oxidation state, and the geometry of the complex. gcnayanangal.com

MO theory provides a more complete picture by considering the overlap of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. nih.gov For a hypothetical octahedral complex of this compound, the ligand's filled σ-orbitals would interact with the metal's dz² and dx²-y² orbitals (forming eg orbitals in an octahedral field) and p-orbitals, leading to the formation of σ-bonding and σ-antibonding MOs. The dxy, dxz, and dyz orbitals (the t2g set) would be non-bonding or weakly π-bonding, depending on the presence of suitable π-orbitals on the ligand. The energy difference between the t2g and eg orbitals corresponds to the ligand field splitting parameter, 10Dq.

Spin States and Magnetic Properties of Paramagnetic Complexes

The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons, which in turn depends on the balance between the ligand field splitting energy (Δ) and the spin-pairing energy (P). For a given d-electron configuration, if Δ is greater than P, electrons will pair up in the lower energy d-orbitals, resulting in a low-spin complex. Conversely, if Δ is less than P, electrons will occupy the higher energy d-orbitals before pairing, leading to a high-spin complex. youtube.com

The magnetic moment of a complex can be theoretically estimated using the spin-only formula, μs.o. = √n(n+2) Bohr Magnetons (B.M.), where 'n' is the number of unpaired electrons. gcnayanangal.com For instance, a hypothetical octahedral Co(II) (d⁷) complex of this compound could be either high-spin (n=3, μs.o. ≈ 3.87 B.M.) or low-spin (n=1, μs.o. ≈ 1.73 B.M.). The actual spin state would depend on the ligand field strength of this compound. Many Schiff base ligands create a relatively strong ligand field, often leading to low-spin complexes, particularly with second and third-row transition metals. researchgate.net

Table 1: Predicted Spin States and Spin-Only Magnetic Moments for Hypothetical Octahedral Complexes of this compound

Metal Iond-Electron ConfigurationHigh-Spin (Unpaired e⁻, μs.o. B.M.)Low-Spin (Unpaired e⁻, μs.o. B.M.)
Cr(III)3, 3.87-
Mn(II)d⁵5, 5.921, 1.73
Fe(II)d⁶4, 4.900, 0 (diamagnetic)
Co(II)d⁷3, 3.871, 1.73
Ni(II)d⁸2, 2.83-
Cu(II)d⁹1, 1.73-

Note: This table presents theoretical predictions. Actual values would require experimental determination.

Theoretical Modeling of Metal-Ligand Interactions

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) provide a powerful tool for predicting the properties of metal complexes.

Computational Analysis of Charge Transfer in Complexes

DFT calculations also allow for a detailed analysis of the electronic structure, including the nature of the metal-ligand bonding and charge transfer interactions. Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer from the ligand donor atoms (N and O) to the metal center. researchgate.net This analysis provides information on the donor-acceptor interactions within the complex.

Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the electronic transitions and reactivity of the complex. In a typical metal complex of a Schiff base ligand, the HOMO is often localized on the metal d-orbitals or has significant ligand character, while the LUMO is typically centered on the ligand's π* orbitals or the metal's anti-bonding d-orbitals. The HOMO-LUMO energy gap (ΔE) is an indicator of the kinetic stability of the complex; a larger gap generally implies higher stability. mdpi.com Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the complexes, which arise from electronic transitions between these molecular orbitals. mdpi.com

Mechanistic Investigations of Adsorption Phenomena on Surfaces

Currently, publicly available scientific literature lacks specific studies focused on the adsorption phenomena of this compound onto surfaces. Research investigating its adsorption isotherms, thermodynamic parameters, and kinetic processes has not been found. General principles of adsorption for similar organic molecules, such as other Schiff bases or aniline (B41778) derivatives, involve processes where the substance adheres to the surface of an adsorbent. This can occur through physical adsorption (physisorption), involving weak van der Waals forces, or chemical adsorption (chemisorption), which involves the formation of covalent bonds.

Adsorption Isotherms and Thermodynamic Parameters of Surface Interactions

There is no specific data available in the reviewed literature regarding the adsorption isotherms or thermodynamic parameters for this compound. In general, adsorption isotherms like the Langmuir or Freundlich models are used to describe the equilibrium relationship between the concentration of an adsorbate in a solution and the amount adsorbed onto a solid surface at a constant temperature. Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes are typically calculated from the temperature dependence of the adsorption isotherm to determine the spontaneity, exothermic or endothermic nature, and the randomness of the adsorption process.

Kinetic Studies of Adsorption Processes

Specific kinetic studies on the adsorption of this compound are not present in the available scientific literature. Kinetic studies of adsorption are crucial for understanding the rate of adsorbate uptake and the mechanism of the adsorption process. Commonly used kinetic models include the pseudo-first-order and pseudo-second-order models, which help in determining whether the rate-limiting step is diffusion-based or related to the adsorption reaction itself.

Surface Characterization Techniques (e.g., Scanning Electron Microscopy for Surface Morphology)

While Scanning Electron Microscopy (SEM) is a standard technique to observe the surface morphology of an adsorbent before and after the adsorption of a substance, no such studies have been published specifically for this compound. SEM analysis would typically reveal changes in the surface texture, such as the appearance of a film or deposits of the adsorbate, providing visual evidence of the adsorption process.

Computational Modeling of Adsorption Mechanisms (e.g., Inhibitor-Metal Surface Interactions)

No computational modeling studies detailing the adsorption mechanism of this compound on surfaces were found in the public domain. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the interaction between an adsorbate molecule and a surface at the atomic level. These studies can elucidate the adsorption energy, geometry of the adsorbed molecule, and the nature of the chemical bonds formed, providing insights into the inhibitor-metal surface interactions.

Nonlinear Optical (NLO) Properties and Optoelectronic Potential

Research specifically detailing the nonlinear optical (NLO) properties of this compound is not available in the surveyed literature. Organic compounds with donor-acceptor groups and extended π-conjugated systems, characteristic of many Schiff bases, are often investigated for their potential NLO properties. These properties are crucial for applications in optoelectronic devices, such as optical switching and frequency conversion.

Theoretical Prediction and Experimental Determination of Hyperpolarizability (β)

There are no specific theoretical predictions or experimental determinations of the first hyperpolarizability (β) for this compound found in the existing scientific literature. The hyperpolarizability is a measure of the nonlinear response of a molecule to an applied electric field and is a key parameter for assessing a material's potential for second-order NLO applications. Theoretical calculations, often using quantum chemical methods, and experimental techniques like Hyper-Rayleigh Scattering are typically employed to determine this value.

Conclusion and Future Research Directions

Summary of Key Academic Findings

Scholarly research focusing specifically on N-(2-Chlorobenzylidene)-4-acetylaniline is limited in currently available literature. However, extensive studies on closely related Schiff base analogues provide a foundational understanding of this class of compounds. Research on similar molecules, such as those synthesized from substituted benzaldehydes and anilines, has established key characteristics. For instance, the synthesis of such compounds is reliably achieved through a condensation reaction between the corresponding aldehyde and amine, often in an alcohol solvent. researchgate.netresearchgate.net

Characterization of these materials is thoroughly documented, employing techniques like FTIR, ¹H & ¹³C NMR, and UV-vis-NIR spectroscopy to confirm molecular structure and optical properties. researchgate.netresearchgate.net Single-crystal X-ray diffraction has been a crucial tool in determining the precise three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in analogous Schiff bases like (E)-4-Bromo-N-(2-chlorobenzylidene)aniline. researchgate.net In many of these compounds, the molecule adopts an E configuration around the C=N imine bond, and the dihedral angle between the two aromatic rings is a key structural parameter. researchgate.net Furthermore, investigations into related compounds have revealed potential for applications in nonlinear optics and have explored various biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.netresearchgate.netmdpi.com

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the absence of dedicated research on this compound itself. This presents a number of clear, unexplored avenues for scientific inquiry.

Comprehensive Characterization: There is a need for a complete synthesis, purification, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis) of the title compound to establish a definitive structural and properties database.

Crystallographic Analysis: No public crystallographic data exists for this compound. A single-crystal X-ray diffraction study would be invaluable to determine its precise molecular geometry, packing arrangement in the solid state, and non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which fundamentally influence its physical properties.

Biological Screening: While many Schiff bases are screened for biological activity, the specific efficacy of this compound remains untested. researchgate.netresearchgate.netnih.gov A systematic evaluation of its potential antimicrobial (antibacterial, antifungal) and cytotoxic effects against various cell lines is a primary area for new research. mdpi.com

Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, have not been applied to this molecule. Such studies could predict its electronic structure, molecular electrostatic potential map, and spectroscopic signatures, providing a theoretical framework for experimental findings. researchgate.net

Potential for Further Fundamental Chemical Investigations

Building upon the identified knowledge gaps, several avenues for fundamental chemical research are apparent. The structure of this compound, featuring an imine linkage and multiple aromatic rings, makes it a candidate for several lines of inquiry.

Synthetic Methodology: Research could explore optimizing the synthesis of the title compound by investigating various catalysts, solvent systems, and reaction conditions (e.g., microwave-assisted synthesis) to improve yield, purity, and reaction time.

Mechanistic and Kinetic Studies: The kinetics of the formation and hydrolysis of the imine bond in this compound could be investigated. researchgate.net Understanding its stability in different pH environments is fundamental to its handling and potential application.

Coordination Chemistry: Schiff bases are excellent ligands for forming metal complexes. researchgate.net A significant area of research would be the synthesis and characterization of novel coordination compounds of this compound with various transition metals. The resulting complexes could exhibit unique electronic, magnetic, and catalytic properties.

Supramolecular Chemistry: An investigation into the ability of this compound to form co-crystals or self-assembled structures could reveal novel materials with tunable properties based on intermolecular interactions.

Directions for Advanced Material Science Applications (non-prohibited)

Based on the properties of analogous compounds, this compound is a promising candidate for investigation in several areas of material science.

Nonlinear Optical (NLO) Materials: Organic compounds with extensive π-conjugated systems, like many Schiff bases, are known to exhibit third-order nonlinear optical properties. researchgate.netresearchgate.net A key research direction would be to grow single crystals of this compound and measure their NLO coefficients using techniques like the Z-scan method. The presence of an electron-withdrawing acetyl group and a chloro-substituted ring could modulate the electronic properties favorably for such applications.

Chemical Sensors: The imine (C=N) group and the aromatic systems could be functionalized or used as-is to act as a chemosensor. Research could explore its sensitivity and selectivity towards detecting specific metal ions or anions through changes in its optical properties (colorimetric or fluorometric response).

Antifouling Coatings: Certain nitrogen-containing organic compounds have demonstrated potential as antifouling agents by inhibiting the settlement of marine organisms. nih.gov Investigating the ability of this compound to prevent biofilm formation or larval settlement could open up applications in marine coatings. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing N-(2-Chlorobenzylidene)-4-acetylaniline, and how can reaction purity be validated?

  • Methodological Answer : The compound is synthesized via Schiff base condensation between 4-acetylaniline and 2-chlorobenzaldehyde. A typical procedure involves refluxing equimolar amounts of reactants in ethanol with a catalytic amount of acetic acid (5 drops) under anhydrous conditions for 4–6 hours . Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates with fluorescent indicators. Post-synthesis, recrystallization from ethanol or methanol yields purified product. Purity is confirmed via melting point analysis and spectroscopic characterization (e.g., FTIR for imine C=N stretch at ~1600–1640 cm⁻¹ and ¹H-NMR for aromatic protons in DMSO-d₆) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this Schiff base?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., C=N at ~1610 cm⁻¹, acetyl C=O at ~1680 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirms molecular structure via aromatic proton signals (δ 7.2–8.1 ppm) and acetyl methyl protons (δ ~2.5 ppm) .
  • TLC : Monitors reaction progress using a solvent system like ethyl acetate/hexane (1:3).
  • Elemental Analysis : Validates empirical formula (e.g., C₁₅H₁₂ClNO requires C: 67.80%, H: 4.55%, N: 5.27%) .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its corrosion inhibition properties?

  • Methodological Answer : Electrochemical studies (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) assess corrosion inhibition efficiency on metals like stainless steel. The planar aromatic system and electron-rich imine group facilitate adsorption onto metal surfaces, forming protective layers. Efficiency correlates with concentration (typically 0.1–5 mM) and molecular orientation, as revealed by density functional theory (DFT) calculations of adsorption energies and frontier orbital distributions .

Q. What crystallographic methods resolve the solid-state structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) determines crystal parameters (e.g., monoclinic P2₁/c space group, unit cell dimensions: a = 9.730 Å, b = 9.739 Å, c = 11.746 Å). SHELX software refines structures, identifying dihedral angles between aromatic rings (e.g., 53.84°–70.77°) and weak interactions (C–H⋯N, C–H⋯π) stabilizing the crystal lattice .

Q. How do solvent polarity and substituent effects modulate the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : Solvatochromic studies (UV-Vis in solvents like DMSO, ethanol, chloroform) analyze electronic transitions. Polar solvents stabilize charge-transfer states, altering λmax. Substituent effects (e.g., chloro vs. methoxy groups) are probed via Hammett plots to correlate electronic parameters (σ) with bioactivity (e.g., antitumor IC₅₀ values). Computational docking (AutoDock Vina) predicts binding affinities to targets like EGFR kinase .

Q. What computational approaches model the electronic structure and charge distribution for structure-activity relationships (SAR)?

  • Methodological Answer : DFT calculations (Gaussian 09/B3LYP/6-311++G(d,p)) optimize geometry and compute electrostatic potential maps. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n→π* in the imine group). HOMO-LUMO gaps predict reactivity, while molecular electrostatic potential (MEP) surfaces highlight nucleophilic/electrophilic sites for drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.